N,N,N'-Trimethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N,N,N'-Trimethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 4543-96-8
Introduction
N,N,N'-Trimethyl-1,3-propanediamine is an asymmetrically substituted diamine that serves as a versatile building block and reagent in modern organic synthesis.[1] Its unique structural features, possessing both a secondary and a tertiary amine, impart distinct reactivity and coordination properties, making it a valuable tool in the synthesis of complex molecules, the development of novel catalytic systems, and as a ligand in medicinal chemistry. This guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations for N,N,N'-Trimethyl-1,3-propanediamine, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N,N,N'-Trimethyl-1,3-propanediamine is fundamental to its effective application in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4543-96-8 | |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 140-142 °C (lit.) | |
| Density | 0.793 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4283 (lit.) | |
| Flash Point | 34 °C (93.2 °F) - closed cup | |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [3] |
| Synonyms | (3-Dimethylaminopropyl)methylamine, 3-(Dimethylamino)-N-methylpropylamine, Methyl[3-(dimethylamino)propyl]amine, N,N,N'-Trimethyl-1,3-diaminopropane, N,N,N'-Trimethylpropan-1,3-diamine, N,N,N'-Trimethyltrimethylenediamine, N-(3-Dimethylaminopropyl)methylamine |
Synthesis of N,N,N'-Trimethyl-1,3-propanediamine
The synthesis of N,N,N'-Trimethyl-1,3-propanediamine can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and illustrative synthetic strategies are reductive amination and the Eschweiler-Clarke reaction.
Synthesis via Reductive Amination of 3-(Dimethylamino)propanal
Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[4] In this approach, 3-(dimethylamino)propanal is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired N,N,N'-trimethyl-1,3-propanediamine.
Experimental Protocol: Reductive Amination
Materials:
-
3-(Dimethylamino)propanal
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-(dimethylamino)propanal (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N,N'-trimethyl-1,3-propanediamine.
Causality Behind Experimental Choices:
-
The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.[4]
-
An inert atmosphere is recommended to prevent potential side reactions, although not always strictly necessary for this transformation.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and helps to remove water-soluble byproducts.
Diagram of Reductive Amination Pathway:
Caption: Reductive amination synthesis of N,N,N'-Trimethyl-1,3-propanediamine.
Synthesis via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a direct method for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts.[5] Starting from N,N-dimethyl-1,3-propanediamine, the secondary amine can be selectively methylated to the desired tertiary amine.
Experimental Protocol: Eschweiler-Clarke Reaction
Materials:
-
N,N-Dimethyl-1,3-propanediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous potassium carbonate or sodium sulfate
-
Standard laboratory glassware for heating and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N,N-dimethyl-1,3-propanediamine (1.0 eq).
-
With cooling in an ice bath, slowly add formic acid (2.0-3.0 eq), followed by the slow addition of aqueous formaldehyde solution (2.0-3.0 eq).
-
After the initial exothermic reaction subsides, heat the mixture to reflux (typically 80-100 °C) for 8-16 hours, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until the pH is >12.
-
Extract the product with diethyl ether (3-4x).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation to obtain N,N,N'-trimethyl-1,3-propanediamine.
Causality Behind Experimental Choices:
-
The use of excess formic acid and formaldehyde drives the reaction to completion.[5]
-
The reaction is heated to facilitate the decarboxylation of the formyl intermediate, which is the irreversible step of the reaction.[5]
-
Basification is necessary to deprotonate the amine product, rendering it soluble in the organic extraction solvent.
-
Potassium carbonate is a suitable drying agent for amines as it is basic and does not react with the product.
Diagram of Eschweiler-Clarke Reaction Mechanism:
Caption: Eschweiler-Clarke methylation of a secondary amine.
Applications in Research and Drug Development
The unique structural and electronic properties of N,N,N'-Trimethyl-1,3-propanediamine make it a valuable molecule in several areas of chemical research and drug development.
Ligand in Coordination Chemistry and Catalysis
With two nitrogen donor atoms, N,N,N'-Trimethyl-1,3-propanediamine can function as a bidentate ligand, forming stable complexes with a variety of metal ions.[1] The asymmetrical nature of the ligand, with one secondary and one tertiary amine, can lead to complexes with interesting electronic and steric properties, which can be exploited in catalysis.[1] For instance, metal complexes bearing diamine ligands are being investigated for their potential as catalysts in olefin polymerization.[7]
Building Block for Bioactive Molecules
N,N,N'-Trimethyl-1,3-propanediamine serves as a key precursor in the synthesis of more complex molecules with potential biological activity. A notable example is its use in the preparation of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM), a molecule that has been explored in the context of radiopharmaceutical development.[2][3]
The broader class of diamine-containing molecules has garnered significant attention in drug development, particularly in the design of novel anticancer agents. Metal complexes with diamine ligands are being explored as alternatives to traditional platinum-based chemotherapeutics, with the aim of improving efficacy and reducing side effects.[8][9] The diamine ligand can play a crucial role in the overall cytotoxicity and cellular uptake of these complexes.[8]
Organic Catalyst
The amine functionalities in N,N,N'-Trimethyl-1,3-propanediamine allow it to act as an organic catalyst in various transformations, most notably in carbon-carbon bond-forming reactions such as the Baylis-Hillman reaction.[1] In this context, the tertiary amine acts as the nucleophilic catalyst to initiate the reaction cascade.
Spectroscopic Characterization
Definitive identification of N,N,N'-Trimethyl-1,3-propanediamine is achieved through a combination of spectroscopic techniques.
Expected ¹H and ¹³C NMR Spectral Data:
While a publicly available, fully assigned spectrum is not readily accessible, the expected NMR signals can be predicted based on the molecular structure.
-
¹H NMR: One would expect distinct signals for the two N-methyl groups on the tertiary amine, a signal for the N-methyl group on the secondary amine, and multiplets for the three methylene (CH₂) groups of the propane backbone. The proton on the secondary amine (N-H) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the three methyl groups and the three methylene groups. The chemical shifts would be in the typical range for aliphatic amines.
FTIR Spectroscopy:
The FTIR spectrum of N,N,N'-Trimethyl-1,3-propanediamine is characterized by the presence of absorption bands indicative of both secondary and tertiary amines.
-
N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[10]
-
C-H Stretch: Strong absorption bands will be present in the 3000-2800 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.[1]
-
N-H Bend: A band may be observed in the 1650-1580 cm⁻¹ region for the N-H bending of the secondary amine, although this can sometimes be weak or absent.[10]
-
C-N Stretch: Medium to weak bands in the 1250-1020 cm⁻¹ range are characteristic of the C-N stretching of aliphatic amines.[10]
-
N-H Wag: A broad band in the 910-665 cm⁻¹ region due to the N-H wagging of the secondary amine is also expected.[10]
The absence of a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the absence of a primary amine functionality.[10]
Safety and Handling
N,N,N'-Trimethyl-1,3-propanediamine is a flammable liquid and is corrosive. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N,N'-Trimethyl-1,3-propanediamine is a multifaceted chemical entity with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery and development. Its unique combination of secondary and tertiary amine functionalities provides a platform for the synthesis of novel ligands, catalysts, and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in the advancement of chemical science.
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